(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile
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Overview
Description
(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzoyl-2-oxo-1,2-dihydroindole with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering DNA fragmentation . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives: Known for their anti-proliferative properties.
N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides: Evaluated for their cytotoxic properties against various cancer cell lines.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
185537-35-3 |
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Molecular Formula |
C18H9N3O2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1-benzoyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H9N3O2/c19-10-13(11-20)16-14-8-4-5-9-15(14)21(18(16)23)17(22)12-6-2-1-3-7-12/h1-9H |
InChI Key |
YIXDDLWOOZFYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C(C#N)C#N)C2=O |
Origin of Product |
United States |
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